N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide

Medicinal Chemistry Halogen Bonding Kinase Inhibition

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide (CAS 406924-56-9, MF: C22H19BrN2O2, MW: 423.31 g/mol) is a synthetic benzamide derivative characterized by a 2-benzoyl-4-bromophenyl core linked to a 4-(dimethylamino)benzamide moiety. It belongs to a class of N-substituted benzamides extensively explored as kinase inhibitors, particularly as KDR (VEGFR-2) and FLT tyrosine kinase inhibitors in anti-angiogenesis research.

Molecular Formula C22H19BrN2O2
Molecular Weight 423.31
CAS No. 406924-56-9
Cat. No. B2412921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide
CAS406924-56-9
Molecular FormulaC22H19BrN2O2
Molecular Weight423.31
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H19BrN2O2/c1-25(2)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)
InChIKeyPEDDXENBIAJXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide (CAS 406924-56-9): Core Structural and Chemical Profile


N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide (CAS 406924-56-9, MF: C22H19BrN2O2, MW: 423.31 g/mol) is a synthetic benzamide derivative characterized by a 2-benzoyl-4-bromophenyl core linked to a 4-(dimethylamino)benzamide moiety [1]. It belongs to a class of N-substituted benzamides extensively explored as kinase inhibitors, particularly as KDR (VEGFR-2) and FLT tyrosine kinase inhibitors in anti-angiogenesis research [2]. The compound features a dual electronic architecture: an electron-withdrawing bromine atom at the 4-position of the central phenyl ring (para to the benzamide linkage) and an electron-donating dimethylamino group at the 4-position of the terminal benzamide ring, creating a polarized scaffold that modulates both reactivity and target binding [1].

Why In-Class Benzamide Analogs Cannot Simply Substitute N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide


Within the N-(2-benzoyl-4-bromophenyl) benzamide family, the nature of the para-substituent on the terminal benzamide ring fundamentally dictates the compound's pharmacological profile, synthetic utility, and physicochemical properties. The 4-dimethylamino group in this compound confers a unique combination of moderate electron-donating capacity, hydrogen-bond acceptor potential, and a compact steric profile (molar refractivity ~44 cm³/mol) [1]. Replacing this with bulkier sulfonamide groups (e.g., pyrrolidin-1-ylsulfonyl, dimethylsulfamoyl) dramatically increases molecular weight by 60–90 Da, alters LogP, and shifts target engagement profiles . Conversely, eliminating the bromine atom (as in the 2-benzoylphenyl analog) removes a critical heavy atom that enhances both van der Waals interactions in hydrophobic binding pockets and serves as a synthetic handle for cross-coupling diversification [1]. Substituting bromine with chlorine (Cl: van der Waals radius 175 pm vs. Br: 185 pm) can weaken halogen bonding and alter metabolic stability . These differences mean that in-class analogs are not functionally interchangeable for SAR studies, probe development, or synthetic applications.

Quantitative Differentiation Evidence: N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide vs. Closest Analogs


Heavy Atom Effect: Bromine vs. Chlorine vs. Hydrogen at the 4-Position of the Central Phenyl Ring

The bromine atom at the 4-position of the central phenyl ring provides stronger halogen bonding potential and greater hydrophobic contact than chlorine or hydrogen. Br has a σ-hole magnitude of approximately +7.0 kcal/mol, compared to +4.0 kcal/mol for Cl and 0 for H, enhancing interaction with backbone carbonyl oxygens in kinase hinge regions [1]. This translates to a measurable improvement in target binding: for the 4-methyl-substituted analog (no halogen), IC50 against the target was 29.1 ± 3.8 μM, whereas the 4-bromo series (class-level) showed improved potency in benzamide KDR inhibitor scaffolds [2]. Additionally, the C–Br bond dissociation energy is 285 kJ/mol versus 351 kJ/mol for C–Cl, making bromine a superior leaving group for Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig, etc.) in synthetic applications [3].

Medicinal Chemistry Halogen Bonding Kinase Inhibition

Molecular Weight and Lipophilicity Comparison: 4-Dimethylamino vs. 4-Sulfonamide Analogs

The 4-dimethylamino substituent keeps the molecular weight of the compound at 423.31 g/mol, which is within the optimal range for lead-like compounds (MW < 450) [1]. In contrast, the 4-pyrrolidin-1-ylsulfonyl analog (CAS 312755-79-6) has a molecular weight of 513.41 g/mol, exceeding the typical lead-like threshold by 63 g/mol . The 4-methylsulfonyl analog (CAS 674802-99-4) has a MW of 458.3 g/mol . At a fixed 4-position, the target compound's calculated topological polar surface area (tPSA) of 52.5 Ų provides superior passive permeability (predicted Caco-2 Papp ~15–25 × 10⁻⁶ cm/s), compared to the sulfonamide analogs (tPSA > 84 Ų, predicted Papp < 5 × 10⁻⁶ cm/s), a critical advantage for cell-based screening applications .

Physicochemical Profiling Drug-like Properties SAR Expansion

Electronic Donor Capacity: Dimethylamino vs. Sulfonyl Electron-Withdrawing Effects on Reactivity

The 4-dimethylamino group acts as a strong electron-donating substituent (Hammett σp = –0.83), which activates the terminal benzamide ring toward electrophilic substitution and modulates the electron density of the amide carbonyl for metal coordination [1]. In contrast, the 4-methylsulfonyl analog bears an electron-withdrawing group (Hammett σp = +0.72), which deactivates the ring and reverses the electronic character of the molecule [2]. This difference directly impacts the compound's behavior as a synthetic intermediate: the electron-rich dimethylamino ring facilitates N-acylation and Schiff base formation (typical yields for this scaffold: 75–85%), while the sulfonyl analogs would resist such transformations [3].

Organic Synthesis Electronic Effects Reaction Kinetics

Tubulin Polymerization Inhibition: Contextualizing the Target Compound vs. Structurally Related Benzamide Tubulin Inhibitors

A structurally related benzamide with a 4-(methylsulfonyl) substituent (N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide) has been reported to inhibit tubulin polymerization, leading to G2/M cell cycle arrest in cancer cell lines [1]. The target compound, with its electron-donating dimethylamino group, is predicted to have a distinct tubulin interaction profile compared to the electron-withdrawing sulfonyl analog. While the sulfonyl analog exhibits an IC50 of 40 μM against bovine brain tubulin polymerization (BindingDB BDBM50086289), the target compound's dimethylamino group alters the electrostatic potential surface and may shift binding affinity and selectivity toward different tubulin binding sites or alternative targets within the benzamide kinase inhibitor landscape [2]. In the broader benzamide class, tubulin polymerization inhibitors with electron-donating substituents have shown IC50 values ranging from 390 nM to 40 μM depending on substitution pattern [3], establishing a quantifiable differentiation framework that positions this compound for targeted mechanistic profiling rather than interchangeable use with sulfonyl analogs.

Cancer Biology Tubulin Polymerization Cell Cycle Arrest

Patent Family Scaffold Match: Specific Alignment with Schering AG KDR/FLT Inhibitor Claims

Patent DE10021246A1 (Schering AG, 2001) explicitly claims N-substituted benzamide derivatives as KDR and FLT tyrosine kinase inhibitors for the treatment of diseases driven by persistent angiogenesis [1]. The target compound N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide maps directly onto the Markush structure of Formula I, wherein R4–R6 can be halogen (here Br at position 4), and the terminal benzamide can bear an amino substituent (here dimethylamino). This direct structural alignment with a well-defined patent family provides the compound with a validated intellectual property and biological context that is absent for many analog compounds lacking the specific substitution pattern [1]. Comparatively, the 4-chloro analog (CAS 330216-05-2) is less well represented in this patent space, and the 4-unsubstituted analog lacks the halogen required for optimal kinase hinge-region interactions .

Angiogenesis Tyrosine Kinase Inhibition Patent Analysis

Research and Industrial Application Scenarios for N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide


Anti-Angiogenic Kinase Inhibitor Lead Optimization

Based on its direct structural alignment with the Schering AG KDR/FLT inhibitor patent family (DE10021246A1) [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting VEGFR-2 (KDR) and FLT kinases. The bromine atom at the 4-position provides a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate focused libraries exploring the kinase hinge-binding region [2]. The dimethylamino group contributes favorable physicochemical properties (MW 423.31, tPSA 52.5 Ų) that maintain cell permeability during lead optimization, unlike heavier sulfonamide analogs. SAR expansion at both the 4-bromo position and the terminal benzamide ring enables systematic exploration of potency, selectivity, and ADME properties within an IP-secured chemical space.

Chemical Biology Probe Development for Tubulin vs. Kinase Target Deconvolution

The structural duality of this compound—featuring an electron-donating dimethylamino group that differentiates it from sulfonyl-substituted tubulin inhibitors (IC50 = 40 μM for the 4-methylsulfonyl analog, [3])—positions it as a key tool compound for target deconvolution studies. Researchers can use this compound alongside its sulfonyl analogs in competitive target engagement profiling (e.g., cellular thermal shift assays, kinobeads pull-down) to discriminate between tubulin polymerization inhibition (G2/M arrest phenotype) and kinase inhibition (anti-angiogenic phenotype) [4]. The bromine atom additionally enables photoaffinity labeling (PAL) probe development via bromine-to-azide displacement, facilitating covalent target capture and identification.

Synthetic Intermediate for Diversified Benzamide Libraries via C–Br Functionalization

The C–Br bond at the 4-position, with its lower bond dissociation energy (285 kJ/mol) compared to C–Cl (351 kJ/mol) [5], makes this compound a superior intermediate for metal-catalyzed cross-coupling diversification. It can serve as a universal precursor for generating arrays of 4-substituted analogs (aryl, heteroaryl, amino, alkynyl, etc.) via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Ullmann-type couplings, enabling rapid SAR exploration of the central phenyl ring in parallel synthesis workflows. This synthetic versatility is not available with 4-H or 4-F analogs, and is more efficient than with 4-Cl analogs due to the more labile C–Br bond.

Computational Chemistry: Halogen Bonding and Electronic Structure Benchmarking

The compound's well-defined electronic architecture—featuring a strong electron donor (σp = –0.83 for NMe2) on the terminal ring and an electron-withdrawing bromine (σm = +0.39) conjugated through the benzamide linkage—makes it an ideal benchmarking molecule for computational studies of halogen bonding, charge transfer, and push-pull chromophore behavior [6]. Its crystallographic and spectroscopic characterization supports DFT method validation, QM/MM parameterization for kinase inhibitor docking, and machine learning model training for predicting physicochemical properties of brominated benzamides. The compound's availability from multiple suppliers (e.g., Life Chemicals, from $54/mg [7]) ensures reproducible procurement for computational-experimental iterative cycles.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.